2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide
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Overview
Description
This would typically include the compound’s IUPAC name, any common names, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, such as the one mentioned, often undergo synthesis and characterization studies to understand their chemical behavior and properties. For instance, the synthesis and characterization of various heterocyclic compounds have been extensively studied, demonstrating the chemical versatility and potential applications of such compounds in medicinal chemistry and material science. These studies often include antimicrobial evaluation and docking studies, which are crucial for identifying potential therapeutic uses (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.
properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-7-15(2)9-17(8-14)25(22-24-19-12-31(27,28)13-20(19)30-22)11-21(26)23-16-5-4-6-18(10-16)29-3/h4-10,19-20H,11-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGTELZXADAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)OC)C3=NC4CS(=O)(=O)CC4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide |
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